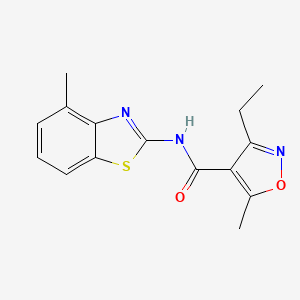
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide, commonly known as Diethyltoluamide (DEET), is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA). DEET is a yellowish liquid with a faint odor and has been used for over six decades to protect humans from mosquito and tick bites.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is not fully understood. It is believed that N-(3,4-dichlorophenyl)-5-ethyl-2-furamide works by interfering with the insect's olfactory system, making it difficult for the insect to locate its prey (Fradin, 1998). N-(3,4-dichlorophenyl)-5-ethyl-2-furamide may also interfere with the insect's ability to detect carbon dioxide, which is a key component in the host-seeking behavior of insects (Fradin, 1998).
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide has been shown to have low toxicity in humans and other mammals (Fradin, 1998). However, N-(3,4-dichlorophenyl)-5-ethyl-2-furamide can cause skin irritation and allergic reactions in some individuals (Fradin, 1998). N-(3,4-dichlorophenyl)-5-ethyl-2-furamide has also been shown to have neurotoxic effects in some animal studies (Abou-Donia et al., 2003). However, the relevance of these findings to humans is unclear.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is a widely used insect repellent, and its effectiveness has been extensively studied. N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is easy to use and has a long-lasting effect. However, N-(3,4-dichlorophenyl)-5-ethyl-2-furamide can be expensive, and its effectiveness can vary depending on the concentration and formulation used (Fradin, 1998).
Zukünftige Richtungen
There are several future directions for N-(3,4-dichlorophenyl)-5-ethyl-2-furamide research. One area of research is to develop new formulations and delivery systems that can increase the effectiveness and duration of N-(3,4-dichlorophenyl)-5-ethyl-2-furamide. Another area of research is to study the potential health effects of N-(3,4-dichlorophenyl)-5-ethyl-2-furamide exposure in humans and other mammals. Finally, there is a need to develop new insect repellents that are more effective and have fewer potential health effects than N-(3,4-dichlorophenyl)-5-ethyl-2-furamide.
Conclusion:
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is a widely used insect repellent that has been shown to be effective against a variety of insects, including mosquitoes, ticks, and flies. N-(3,4-dichlorophenyl)-5-ethyl-2-furamide works by interfering with the insect's olfactory system, making it difficult for the insect to locate its prey. N-(3,4-dichlorophenyl)-5-ethyl-2-furamide has low toxicity in humans and other mammals, but can cause skin irritation and allergic reactions in some individuals. There are several future directions for N-(3,4-dichlorophenyl)-5-ethyl-2-furamide research, including the development of new formulations and delivery systems and the study of potential health effects in humans and other mammals.
Synthesemethoden
The synthesis of N-(3,4-dichlorophenyl)-5-ethyl-2-furamide involves the reaction of 3,4-dichloroaniline with ethyl acrylate to form N-(3,4-dichlorophenyl)acrylamide. This intermediate compound is then cyclized with furfuryl alcohol in the presence of a catalyst to form N-(3,4-dichlorophenyl)-5-ethyl-2-furamide. The yield of N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is approximately 60-70% (Fradin, 1998).
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is a widely used insect repellent, and its effectiveness has been extensively studied. N-(3,4-dichlorophenyl)-5-ethyl-2-furamide has been shown to be effective against a variety of insects, including mosquitoes, ticks, and flies (Fradin, 1998). N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is also effective in preventing insect-borne diseases such as malaria, dengue fever, and West Nile virus (Fradin, 1998).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-5-ethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-2-9-4-6-12(18-9)13(17)16-8-3-5-10(14)11(15)7-8/h3-7H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQZZTURQSJRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[(2-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5816610.png)

![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5816625.png)
![N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)
![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)

![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)
![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
